molecular formula C13H10N4O4S B2459143 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid CAS No. 743440-18-8

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid

Cat. No. B2459143
CAS RN: 743440-18-8
M. Wt: 318.31
InChI Key: JZHLQYJYUFAUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid” is a chemical compound with the molecular formula C13H10N4O4S and a molecular weight of 318.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C13H10N4O4S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the documentation .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is based on its ability to form stable complexes with metal ions through the coordination of the sulfonamide and carboxylate groups of the compound. The resulting complexes are stable and insoluble, which makes them ideal for the removal of metal ions from aqueous solutions. The binding affinity of this compound for different metal ions depends on the nature of the metal ion, the pH of the solution, and the concentration of this compound.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the compound has not been extensively studied for its potential biochemical and physiological effects in living organisms. Therefore, further research is needed to determine the potential toxicity and side effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in laboratory experiments include its high binding affinity for metal ions, its low toxicity, and its water solubility. The limitations of using this compound in laboratory experiments include its potential interference with other assay methods, its limited stability in some solvents, and its potential for non-specific binding to other molecules.

Future Directions

There are several future directions for the research and development of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new applications for this compound in biochemistry, materials science, and environmental science.
3. Investigation of the potential toxicity and side effects of this compound in living organisms.
4. Development of new derivatives of this compound with improved properties for specific applications.
5. Study of the mechanism of action of this compound in more detail to better understand its binding affinity for metal ions.
6. Development of new methods for the detection and quantification of this compound in aqueous solutions.
In summary, this compound is a versatile compound with potential applications in various fields, including biochemistry, materials science, and environmental science. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid can be synthesized through a multistep reaction involving the condensation of 3-aminobenzoic acid with 1H-1,2,3-benzotriazole-5-sulfonyl chloride in the presence of a base, followed by hydrolysis and purification steps. The resulting this compound compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a protein-binding ligand for the detection and purification of proteins, peptides, and enzymes. This compound has also been used as a corrosion inhibitor for metals and alloys due to its ability to form a protective film on the metal surface. In environmental science, this compound has been used as a water treatment agent for the removal of heavy metals and other pollutants from water.

properties

IUPAC Name

3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-13(19)8-2-1-3-9(6-8)16-22(20,21)10-4-5-11-12(7-10)15-17-14-11/h1-7,16H,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLQYJYUFAUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=NNN=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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